(E)-3-(2-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNOS/c21-18-9-5-4-6-16(18)10-11-20(23)22-13-12-19(24-15-14-22)17-7-2-1-3-8-17/h1-11,19H,12-15H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTALNCDYOUTOG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazepan derivatives, including (E)-3-(2-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, exhibit significant antimicrobial activity. The presence of the thiazepan ring contributes to its effectiveness against various bacterial strains. Studies have shown that this compound can inhibit both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. Its mechanism of action likely involves the inhibition of specific enzymes or receptors related to pain and inflammation pathways. In animal models, administration of similar thiazepan derivatives has resulted in a notable reduction in pain response and inflammation markers.
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of thiazepan derivatives in a rat model. The results indicated a significant decrease in pain response compared to control groups. This suggests that compounds like this compound could be developed as effective analgesics for managing pain.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of thiazepan derivatives against a range of pathogens. The results demonstrated potent activity against various strains, highlighting their potential as new antimicrobial agents. The unique structural features of this compound may enhance its interaction with microbial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: [19F]FNFP ()
[19F]FNFP, (E)-1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, shares the enone core but differs in substituents:
- R1 : 4-Fluorophenyl (vs. 2-chlorophenyl in the target compound).
- R2 : 5-Nitrofuran-2-yl (vs. 7-phenyl-1,4-thiazepane).
Key Differences:
- Substituent Impact: The 2-chlorophenyl group in the target compound increases steric hindrance and lipophilicity compared to [19F]FNFP’s 4-fluorophenyl group. The thiazepane’s NH group enables hydrogen-bond donor activity, absent in [19F]FNFP, which may enhance binding to biological targets .
Hypothetical Analog: Piperazine-Based Enone
A hypothetical analog replacing the thiazepane with a piperazine ring (six-membered, two nitrogen atoms) would exhibit:
- Reduced Molecular Weight : ~320 g/mol.
- Increased H-Bond Donors: 2 NH groups vs. 1 in the target compound.
- Lower logP : ~2.2 due to reduced ring size and lack of sulfur.
Hydrogen Bonding and Crystallographic Behavior ()
The target compound’s thiazepane NH group and ketone oxygen create hydrogen-bonding motifs distinct from analogs like [19F]FNFP. Graph set analysis (as per Etter’s rules) would predict:
- Thiazepane NH: Acts as a donor to ketone oxygen or solvent molecules, forming D (donor) patterns.
- Chlorophenyl Ring : May engage in weak C–H···O interactions, common in halogenated aromatics .
In contrast, [19F]FNFP’s nitro and fluorine groups favor acceptor-dense networks but lack donor capacity, limiting its supramolecular assembly diversity.
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The 1,4-thiazepane ring is synthesized via RCM using diene precursors. For example, N-allyl-2-phenylthioacetamide undergoes RCM with a Grubbs II catalyst to yield the seven-membered ring. Subsequent hydrogenation and oxidation steps adjust saturation and introduce the ketone functionality.
Reaction Conditions:
- Catalyst: Grubbs II (5 mol%)
- Solvent: Dichloromethane (DCM), reflux
- Yield: 58–65%
Cyclization of Amino Thiols
Alternative routes involve cyclization of 2-amino-4-phenylthiols with carbonyl compounds. For instance, reacting 2-amino-4-phenylthiophenol with diketene in tetrahydrofuran (THF) under basic conditions forms the thiazepane ring.
Optimized Parameters:
- Base: Triethylamine (2 equiv)
- Temperature: 0°C to room temperature
- Yield: 72%
Synthesis of the (E)-3-(2-Chlorophenyl)propenone Fragment
Claisen-Schmidt Condensation
The α,β-unsaturated ketone is prepared via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and a methyl ketone. Sodium hydroxide (50% w/v) in ethanol under solvent-free conditions promotes dehydration to the (E)-enone.
Typical Procedure:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. Using 2-chlorobenzaldehyde and acetylthiazepane (1:1 molar ratio) with Knoevenagel catalysis (piperidine, 0.1 equiv) under microwave (300 W, 100°C) achieves 85% yield in 15 minutes.
Coupling of Thiazepane and Enone Moieties
Nucleophilic Acyl Substitution
The ketone group of the thiazepane reacts with the enone’s acyl chloride derivative. For example, 7-phenyl-1,4-thiazepan-4-ylmethanone is treated with 3-(2-chlorophenyl)propenoyl chloride in DCM with pyridine (1.2 equiv) as a base.
Reaction Parameters:
- Solvent: DCM, 0°C → room temperature
- Time: 12 hours
- Yield: 67%
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between a boronated thiazepane and halogenated enone offers regioselectivity. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C achieves 73% yield.
Stereochemical Control and Characterization
The (E)-configuration of the enone is confirmed via $$^1$$H NMR coupling constants ($$J_{trans}$$ = 15–17 Hz). X-ray crystallography of intermediates validates the thiazepane ring geometry.
Table 1: Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazepane synthesis | RCM | 65 | 98.5 |
| Enone formation | Claisen-Schmidt | 78 | 97.8 |
| Coupling | Nucleophilic substitution | 67 | 96.2 |
| Coupling | Suzuki-Miyaura | 73 | 98.1 |
Challenges and Optimization Strategies
- Ring Strain in Thiazepane : Higher temperatures during RCM risk side reactions; low-temperature cyclization improves yields.
- Enone Isomerization : Acidic conditions promote (Z)→(E) isomerization; buffered systems (pH 7–8) maintain stereochemistry.
- Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts.
Q & A
Q. What are the established synthetic routes for (E)-3-(2-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, and what key intermediates are involved?
The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone derivative and a 1,4-thiazepane-bearing aldehyde. For example:
- Step 1 : Preparation of 7-phenyl-1,4-thiazepane-4-carbaldehyde via cyclization of a thioether precursor under basic conditions.
- Step 2 : Base-catalyzed condensation with 3-(2-chlorophenyl)propenoyl chloride to form the α,β-unsaturated ketone backbone.
Key intermediates include the thiazepane aldehyde and the enone precursor. Reaction optimization (e.g., solvent polarity, temperature) is critical to achieving the E-configuration, as steric hindrance and π-π stacking influence stereoselectivity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- IR Spectroscopy : Validates carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C=C alkene bonds at ~1600 cm⁻¹.
- NMR : H NMR confirms the E-configuration via coupling constants ( ≈ 12–16 Hz for α,β-unsaturated ketones). C NMR identifies the thiazepane ring carbons and aromatic substituents.
- XRD : Single-crystal X-ray diffraction resolves spatial arrangement, bond angles, and non-covalent interactions (e.g., halogen bonding from the 2-chlorophenyl group). A similar enone structure (CCDC 1988019) confirmed E-configuration with <0.01 Å deviation between experimental and DFT-calculated bond lengths .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis (e.g., Z/E isomerism) be systematically addressed?
- Methodological Approach :
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring the E-isomer.
- Monitor reaction progress via HPLC or TLC with chiral stationary phases.
- Employ DFT calculations (e.g., Gaussian09) to predict thermodynamic stability of isomers. For example, a study on (2E)-3-(2,6-dichlorophenyl)prop-2-en-1-one showed that the E-isomer is 4.2 kcal/mol more stable than the Z-form due to reduced steric clash .
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Case Study : If antimicrobial assays show variable MIC values:
- Step 1 : Validate assay conditions (e.g., pH, bacterial strain viability, compound solubility via DLS).
- Step 2 : Perform dose-response curves with triplicate measurements to rule out plate-reader artifacts.
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase). A related benzodiazepine derivative showed 20% variance in IC₅₀ due to differential solvent accessibility in binding pockets .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments (e.g., catalytic hydrogenation)?
- Protocol :
- Perform frontier molecular orbital (FMO) analysis using DFT (B3LYP/6-31G* level) to identify electrophilic (C=O) and nucleophilic (C=C) sites.
- Simulate hydrogenation pathways with transition-state modeling (e.g., NEB method). For analogous enones, calculations predicted a 1.8 eV activation barrier for C=C reduction, correlating with experimental Pd/C catalysis at 60°C .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?
- Example : A study on (2E)-3-(2,6-dichlorophenyl)prop-2-en-1-one found a 0.02 Å deviation in C=O bond length between XRD and DFT.
- Resolution :
- Check basis set adequacy (e.g., 6-311++G** vs. 6-31G*).
- Account for crystal packing effects (e.g., Hirshfeld surface analysis) that may compress bonds.
- Validate with hybrid functionals (e.g., M06-2X) for improved accuracy .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
